molecular formula C17H16ClF3N2O3S2 B3650499 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3650499
M. Wt: 452.9 g/mol
InChI Key: VCLMWZGBZHVSQW-UHFFFAOYSA-N
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Description

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, methylsulfanyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate with 3-(methylsulfanyl)aniline under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including sulfonylation and amidation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can result in the formation of various substituted derivatives .

Scientific Research Applications

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methylsulfanyl and methylsulfonyl groups, along with the trifluoromethyl and chloro substituents, makes it distinct from other similar compounds .

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3S2/c1-27-13-5-3-4-12(9-13)22-16(24)10-23(28(2,25)26)15-8-11(17(19,20)21)6-7-14(15)18/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLMWZGBZHVSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

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